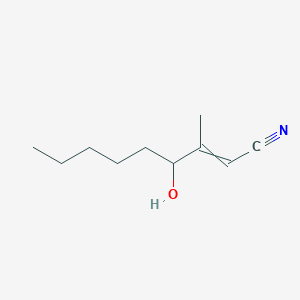

4-Hydroxy-3-methylnon-2-enenitrile

Beschreibung

4-Hydroxy-3-methylnon-2-enenitrile is a nitrile-containing organic compound characterized by a nine-carbon chain with a hydroxyl (-OH) group at the 4th position, a methyl (-CH₃) group at the 3rd position, and a conjugated double bond at the 2-en position. The nitrile (-C≡N) group at the terminal end confers reactivity typical of nitriles, such as participation in nucleophilic additions or reductions.

Eigenschaften

CAS-Nummer |

81156-41-4 |

|---|---|

Molekularformel |

C10H17NO |

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

4-hydroxy-3-methylnon-2-enenitrile |

InChI |

InChI=1S/C10H17NO/c1-3-4-5-6-10(12)9(2)7-8-11/h7,10,12H,3-6H2,1-2H3 |

InChI-Schlüssel |

LGWOQDYAHRSHGF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C(=CC#N)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylnon-2-enenitrile can be synthesized through several methods:

-

From Aldehydes and Ketones: : One common method involves the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles. For example, the reaction of an appropriate aldehyde with hydrogen cyanide under controlled conditions can yield 4-Hydroxy-3-methylnon-2-enenitrile .

-

From Halogenoalkanes: : Another method involves the substitution of halogenoalkanes with cyanide ions. Heating the halogenoalkane with sodium or potassium cyanide in ethanol can produce the desired nitrile .

-

From Amides: : Dehydration of amides using phosphorus (V) oxide can also yield nitriles. This method involves heating the amide with the dehydrating agent and collecting the nitrile by distillation .

Industrial Production Methods

Industrial production of 4-Hydroxy-3-methylnon-2-enenitrile typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-methylnon-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed for reduction.

Substitution: Sodium cyanide or potassium cyanide in ethanol are common reagents for substitution reactions.

Major Products

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Primary amines.

Substitution: Various nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-methylnon-2-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-methylnon-2-enenitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share structural motifs with 4-Hydroxy-3-methylnon-2-enenitrile, particularly nitrile groups and substituted hydrocarbon chains or aromatic systems:

2-((4-Ethylphenoxy)methyl)benzonitrile ()

- Structure: Aromatic benzonitrile core with a (4-ethylphenoxy)methyl substituent.

- Key Features: Nitrile group attached to a benzene ring. Ether (-O-) linkage and ethylphenoxy side chain.

- Comparison: Unlike 4-Hydroxy-3-methylnon-2-enenitrile, this compound lacks hydroxyl and alkene groups but includes an aromatic system, which may enhance stability and reduce solubility in polar solvents.

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile ()

- Structure: Complex polycyclic system with dual nitrile groups, aromatic rings, and alkylamino chains.

- Key Features: Multiple nitrile and dicyanovinyl groups. Extended alkyl chain with tertiary amines.

- The target compound’s simpler structure lacks such multifunctionality.

Physical and Chemical Properties

Hypothetical comparisons based on structural analogs (see Table 1):

Table 1: Comparative Properties of Nitrile Derivatives

Notes:

- The hydroxyl group in 4-Hydroxy-3-methylnon-2-enenitrile likely improves solubility in polar solvents (e.g., ethanol) compared to purely aromatic nitriles .

- The conjugated double bond in the target compound may facilitate reactions like Diels-Alder cycloadditions, absent in saturated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.